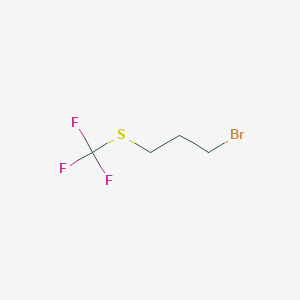

3-(Trifluoromethythio)propyl bromide, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylthio compounds are a class of organosulfur compounds containing a trifluoromethylthio functional group (-SCF3). They are used in various fields due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of trifluoromethylthio compounds often involves the use of trifluoromethanethiol (CF3SH) as a starting material. The specific synthesis route for “3-(Trifluoromethythio)propyl bromide” is not available in the resources I have .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in the development of new pharmaceuticals.

Agrochemical Applications

Similar to pharmaceuticals, trifluoromethyl groups are also prevalent in agrochemical products . The unique properties of these groups can enhance the effectiveness of pesticides and other agrochemicals .

Transition Metal-Mediated Trifluoromethylation Reactions

The trifluoromethyl group has been increasingly incorporated into organic motifs over the last decade . 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in transition metal-mediated trifluoromethylation reactions .

Synthesis of 2-Trifluoromethylindoles

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Given the structural similarity, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in similar reactions.

Development of Bioactive Indole Derivatives

Indole compounds, including those with trifluoromethyl groups, are widely found in nature and most of them are bioactive . They are diffusely used in medicine, as food additives, and in other fields . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in the development of new bioactive indole derivatives .

Research on New Physiologically Active Indoles

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . From the perspective of synthetic methodology and application prospects, it is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in such research.

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules .

Mode of Action

The mode of action of 1-Bromo-3-trifluoromethylsulfanyl-propane involves its reaction with other molecules. For instance, one study discusses the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl (OH) free radicals . The study identifies six distinct reaction pathways, suggesting that 1-Bromo-3-trifluoromethylsulfanyl-propane might have a similar multi-pathway mode of action .

Biochemical Pathways

The compound’s potential to participate in various reactions suggests that it could influence a range of biochemical pathways .

Result of Action

Given its potential use in organic synthesis, it’s likely that its effects would depend on the specific reactions it participates in .

Eigenschaften

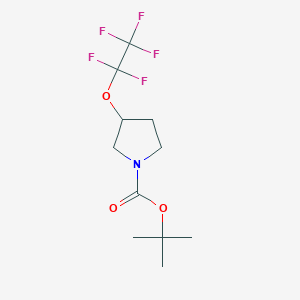

IUPAC Name |

1-bromo-3-(trifluoromethylsulfanyl)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRIZFQFJXKSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-trifluoromethylsulfanyl-propane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)